![molecular formula C20H26O6 B14377751 Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol CAS No. 89880-90-0](/img/structure/B14377751.png)
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is a chemical compound that belongs to the class of phenolic acids. It is characterized by the presence of a hydroxyphenyl group attached to an acetic acid moiety. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol can be achieved through several synthetic routes. One common method involves the diazotization and hydrolysis of 4-aminophenylacetic acid. In this process, 4-aminophenylacetic acid is first converted into its sodium salt using an alkali solution. Sulfuric acid is then added, and the mixture is cooled to 0°C. Sodium nitrate solution is added dropwise, and the reaction is completed within 0.5 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction can yield corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylacetic acid: This compound shares a similar structure but lacks the additional methylpropyl group.
4-Hydroxyacetophenone: Another related compound with a hydroxyphenyl group attached to an acetophenone moiety.
Uniqueness
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is unique due to the presence of both the hydroxyphenyl and methylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
89880-90-0 |
|---|---|
Molekularformel |
C20H26O6 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2.2C2H4O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13;2*1-2(3)4/h3-11,16-18H,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
OHWISBKXKXJMSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





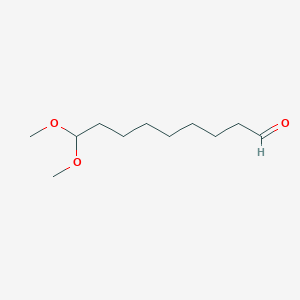
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
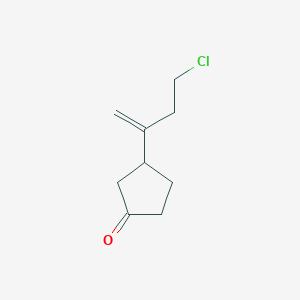

![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
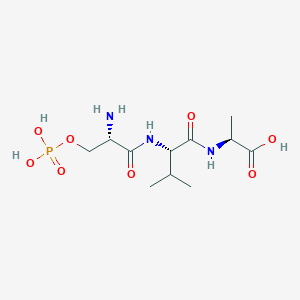
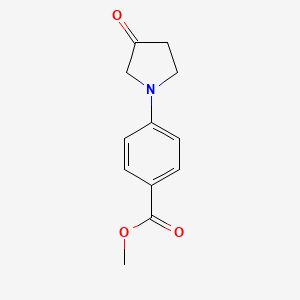
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
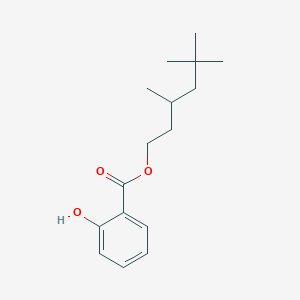
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
